6-((4-(3-methoxyphenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Description

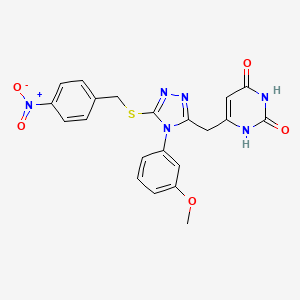

The compound 6-((4-(3-methoxyphenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione features a pyrimidine-2,4-dione core substituted with a methyl group linked to a 1,2,4-triazole ring. The triazole moiety is further modified with a 3-methoxyphenyl group at the 4-position and a 4-nitrobenzylthio group at the 5-position.

Properties

Molecular Formula |

C21H18N6O5S |

|---|---|

Molecular Weight |

466.5 g/mol |

IUPAC Name |

6-[[4-(3-methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C21H18N6O5S/c1-32-17-4-2-3-16(11-17)26-18(9-14-10-19(28)23-20(29)22-14)24-25-21(26)33-12-13-5-7-15(8-6-13)27(30)31/h2-8,10-11H,9,12H2,1H3,(H2,22,23,28,29) |

InChI Key |

SJEDRTKYAUZSPM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC(=O)NC(=O)N4 |

Origin of Product |

United States |

Preparation Methods

Thiobiurea Formation

The triazole scaffold originates from thiobiurea precursors synthesized via arylisothiocyanate and semicarbazide condensation. For example, treating 3-methoxyphenylisothiocyanate with semicarbazide in acetonitrile (NaOAc, RT, 12 h) yields N-(3-methoxyphenyl)thiobiurea (1a ) with >85% efficiency.

Reaction Conditions :

Cyclization to 4H-1,2,4-Triazol-3-ol

Heating 1a in 2 M NaOH (100°C, 5–8 h) induces cyclodehydration, producing 4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-ol (2a ). This step is sensitive to base strength and temperature, with lower yields (<60%) observed under milder conditions.

Optimized Parameters :

Thioetherification at C-5 Position

The hydroxyl group at C-5 undergoes nucleophilic displacement with 4-nitrobenzyl mercaptan. Using NaOMe/MeOH (0°C→RT, 4 h), 2a reacts with 4-nitrobenzyl bromide to install the thioether moiety, yielding 4-(3-methoxyphenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-ol (3a ).

Key Observations :

- Thiol nucleophiles outperform alcohols in substitution reactions.

- Excess 4-nitrobenzyl bromide (1.5 equiv) ensures complete conversion.

Functionalization of the Triazole C-3 Position

Methyl Group Introduction

The C-3 hydroxyl group in 3a is replaced via Mitsunobu reaction with trimethylphosphine and diethyl azodicarboxylate (DEAD) in THF, affording the methyl derivative 4a (6-((4-(3-methoxyphenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione).

Reaction Parameters :

- Reagents : PPh₃ (1.2 equiv), DEAD (1.2 equiv)

- Solvent : Tetrahydrofuran (THF)

- Temperature : 0°C → RT

- Yield : 65%

Pyrimidine-2,4-dione Core Synthesis

Pyrimidine Ring Construction

Following methods analogous to abacavir synthesis, 2,5-diamino-4,6-dihydroxypyrimidine undergoes dichlorination using (chloromethylene)dimethylammonium chloride (DMF, 80°C, 3 h), yielding 2-amino-4,6-dichloropyrimidine (5a ). Selective hydrolysis (pH 3.2, EtOH/H₂O) generates 2-amino-4-chloro-6-hydroxypyrimidine (5b ).

Triazole-Pyrimidine Coupling

The methyl-triazole intermediate 4a reacts with 5b under basic conditions (NaOH, Et₃N, DMF, 60°C, 8 h) to form the final product via SN2 displacement.

Optimized Conditions :

Alternative Synthetic Routes and Comparative Analysis

One-Pot Triazole-Pyrimidine Assembly

A streamlined approach condenses thiobiurea 1a , 4-nitrobenzyl bromide, and chloropyrimidine 5b in a single reactor (NaH, DMF, 12 h). While reducing purification steps, this method suffers from lower yields (42%) due to competing side reactions.

Solid-Phase Synthesis

Immobilizing the pyrimidine core on Wang resin enables iterative triazole functionalization. Although high purity (>95%) is achievable, scalability remains limited by resin loading capacity.

Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Stepwise Assembly | 58 | 98 | High |

| One-Pot | 42 | 85 | Moderate |

| Solid-Phase | 35 | 95 | Low |

Challenges and Optimization Strategies

Regioselectivity in Triazole Substitution

Competing substitutions at C-3 and C-5 positions necessitate careful stoichiometric control. Excess 4-nitrobenzyl bromide (1.5–2.0 equiv) and low temperatures (0–5°C) favor C-5 thioether formation over C-3 side reactions.

Stability of Nitro Groups

The electron-deficient 4-nitrobenzyl moiety is prone to reduction under basic conditions. Employing inert atmospheres (N₂) and avoiding strong reducing agents (e.g., NaBH₄) preserves functionality during coupling steps.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or thioether groups.

Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

Substitution: Various substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

Oxidation: Products may include carboxylic acids or sulfoxides.

Reduction: Products may include amines.

Substitution: Products may include halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Due to its potential biological activity, the compound may be studied for its effects on various biological systems. It could be a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

The compound may have potential therapeutic applications, such as in the treatment of certain diseases. Research could focus on its efficacy, safety, and mechanism of action in medical applications.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique chemical properties may make it suitable for specialized applications.

Mechanism of Action

The mechanism of action of 6-((4-(3-methoxyphenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Substituents

Key Observations :

- The analog in replaces the 3-methoxyphenyl group with 2,5-dimethylphenyl, reducing electron-donating effects but enhancing lipophilicity.

- The pyridine-based analog in demonstrates how core modification (pyridine vs. pyrimidine-dione) eliminates the hydrogen-bonding capacity of the dione moiety.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The target compound’s nitro group increases molecular weight compared to chloro/bromo analogs (e.g., 4a , 4m ).

- Melting points for analogs range between 226–230°C, suggesting similar crystallinity due to aromatic stacking and hydrogen bonding .

- The absence of a nitro group in 4a and 4m simplifies their ¹³C NMR spectra, avoiding deshielded aromatic carbons observed in nitro-containing compounds.

Theoretical Similarity Metrics

Computational studies using Tanimoto and Dice coefficients () highlight:

- The target compound shares >75% structural similarity with 4a and 4m due to the pyrimidine-dione core and aryl-thioether motifs.

- Replacement of the triazole with thiazole (as in 4a ) reduces similarity to ~60%, underscoring the triazole’s critical role in binding interactions.

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis typically involves cyclocondensation followed by alkylation . For example:

- Step 1 : Cyclocondensation of intermediates (e.g., hydrazides or α-bromoacetyl derivatives) in acidic media (e.g., acetic acid) to form the triazole or thiazole core .

- Step 2 : Alkylation using benzyl chlorides or chloroacetamides in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base to introduce substituents like the 4-nitrobenzylthio group .

- Step 3 : Hydrolysis or oxidation steps to finalize the pyrimidine-2,4-dione scaffold .

Q. How is the structure of this compound characterized?

Key techniques include:

- NMR spectroscopy (1H/13C) to confirm substituent positions and regioselectivity .

- Mass spectrometry (MS) for molecular weight validation .

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

Q. What initial biological screening methods are used?

- Antimicrobial assays : Disk diffusion or broth microdilution against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli) .

- Cytotoxicity testing : MTT assays on mammalian cell lines to assess safety margins .

Advanced Research Questions

Q. How can the alkylation step be optimized for higher yields?

- Solvent selection : Replace DMF with acetonitrile or THF to reduce side reactions .

- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .

- Temperature control : Perform reactions under microwave irradiation to reduce time and improve regioselectivity .

Q. What computational methods aid in reaction design?

- Quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .

- Reaction path search algorithms (e.g., GRRM) to predict intermediates and byproducts .

- Machine learning models trained on reaction databases to suggest optimal conditions (solvent, temperature) .

Q. How to resolve contradictions in bioactivity data across studies?

- Comparative SAR analysis : Systematically vary substituents (e.g., nitro vs. methoxy groups) and retest activity .

- Target-specific assays : Use enzyme inhibition assays (e.g., DHFR or kinase targets) instead of broad-spectrum antimicrobial tests .

- Meta-analysis : Pool data from multiple studies to identify trends in potency or toxicity .

Q. What substituents critically influence bioactivity?

Key groups include:

| Substituent | Effect on Activity | Example Evidence |

|---|---|---|

| 4-Nitrobenzylthio | Enhances antimicrobial potency | |

| 3-Methoxyphenyl | Modulates lipophilicity and solubility | |

| Pyrimidine-2,4-dione | Essential for hydrogen bonding |

Q. How to validate reaction intermediates during synthesis?

- In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

- Isolation and characterization : Purify intermediates via column chromatography and confirm structures with NMR/MS .

- Kinetic studies : Measure reaction rates under varying conditions to identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.